molecular formula C16H18O2 B8771858 Phenol, 2,3,5-trimethyl-4-(phenylmethoxy)- CAS No. 90020-28-3

Phenol, 2,3,5-trimethyl-4-(phenylmethoxy)-

Cat. No.: B8771858
CAS No.: 90020-28-3
M. Wt: 242.31 g/mol
InChI Key: HARBYIUXNNCKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,3,5-trimethyl-4-(phenylmethoxy)- is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 2,3,5-trimethyl-4-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2,3,5-trimethyl-4-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

90020-28-3

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2,3,5-trimethyl-4-phenylmethoxyphenol

InChI

InChI=1S/C16H18O2/c1-11-9-15(17)12(2)13(3)16(11)18-10-14-7-5-4-6-8-14/h4-9,17H,10H2,1-3H3

InChI Key

HARBYIUXNNCKAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OCC2=CC=CC=C2)C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 20.8 g (2.1×177 mmol) of potassium hydroxide in 100 mL of water is added to a solution of 57.8 g (177 mmol) of 2,2-dimethylpropanoic acid, 2,3,5-trimethyl-4-(phenylmethoxy)phenyl ester (Example B) in 300 mL of methanol. The solution is stirred at reflux for 6 hours, then permitted to stir at ambient temperature for another 8 hours. The solvent is removed on a rotary evaporator and the residual aqueous solution (dark brown) is diluted with 100 mL of water and acidified with excess 6N hydrochloric acid solution (40 mL). The product is isolated with diethyl ether and the diethyl ether solution is washed with 2×100 mL saturated (10%) sodium bicarbonate solution, brine, dried (magnesium sulfate) and evaporated leaving 48.4 g of crude product as a light brown solid. Chromatography on a 6.5 cm column containing 350 g of silica gel prepared in toluene and elution with 95% toluene:5% ethyl acetate affords 30.6 g of the title compound; mp 101°-103° C.
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
2,2-dimethylpropanoic acid, 2,3,5-trimethyl-4-(phenylmethoxy)phenyl ester
Quantity
57.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.